Lipophilicity Difference (XLogP3‑AA): A 0.9–1.4 Log Unit Span Dictating ADME Behaviour
The target compound exhibits an XLogP3‑AA of 0.5, placing it in the optimal range for oral bioavailability according to Lipinski’s Rule of 5. In contrast, 1-(azetidin-3-yl)ethanol displays a value of –0.4, and the primary alcohol azetidin-3-ylmethanol falls to –0.9 [1][2][3]. This 0.9–1.4 log unit decrease for the smaller analogs translates to roughly an 8‑ to 25‑fold reduction in octanol‑water partition coefficient, predicting substantially lower passive membrane permeation and potentially altered tissue distribution [1][2].
| Evidence Dimension | Computed partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | 1-(Azetidin-3-yl)ethanol: –0.4; Azetidin-3-ylmethanol: –0.9 |
| Quantified Difference | ΔXLogP3‑AA = +0.9 (vs. ethanol analog); +1.4 (vs. methanol analog) |
| Conditions | Computed by XLogP3 3.0 method; values retrieved from PubChem 2026 release |
Why This Matters
A log P difference of this magnitude can shift a compound from CNS‑penetrant to peripherally restricted, directly influencing lead series selection and the procurement specification for chemical probes.
- [1] PubChem. 1-(Azetidin-3-yl)-2-methylpropan-1-ol (CID 59606118). National Library of Medicine, 2026. View Source
- [2] PubChem. 1-(Azetidin-3-yl)ethanol (CID 53839611). National Library of Medicine, 2026. View Source
- [3] PubChem. (Azetidin-3-yl)methanol (CID 13400658). National Library of Medicine, 2026. View Source
